molecular formula C13H14F3NO2 B6242389 rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis CAS No. 2741781-77-9

rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis

Cat. No.: B6242389
CAS No.: 2741781-77-9
M. Wt: 273.3
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Description

Rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Esterification: The final step involves esterification to form the carboxylate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides with a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group.

    Methyl (3R,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate: Lacks the phenyl group.

Uniqueness

Rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

2741781-77-9

Molecular Formula

C13H14F3NO2

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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